molecular formula C9H8ClF3 B1390679 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene CAS No. 1138444-90-2

2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene

Cat. No.: B1390679
CAS No.: 1138444-90-2
M. Wt: 208.61 g/mol
InChI Key: PKYXSNWBQUFFHN-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene (CAS: 496918-94-6, 95% purity) is a halogenated aromatic compound featuring a unique substitution pattern: a chlorine atom at position 2, a 1,1-difluoroethyl (-CF₂CH₃) group at position 3, a fluorine atom at position 4, and a methyl group at position 1 (Figure 1). Its molecular formula is C₉H₈ClF₃, with a molar mass of 208.5 g/mol (calculated) . This compound’s multi-halogenated structure and electron-withdrawing groups render it highly relevant in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

3-chloro-2-(1,1-difluoroethyl)-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-5-3-4-6(11)7(8(5)10)9(2,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYXSNWBQUFFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the base-mediated reaction between phenols and halothane, which provides a broad reaction scope and simple operation without the need for expensive transition-metal catalysts or highly toxic reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alkanes.

    Addition Reactions: The difluoroethyl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the compound’s absorption, distribution, metabolism, and excretion properties, leading to its effects. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The brominated analog 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9) replaces the difluoroethyl group with bromine. While both compounds share a methyl group and chlorine/fluorine substituents, bromine’s larger atomic radius and lower electronegativity reduce its reactivity in nucleophilic substitutions compared to the electron-deficient difluoroethyl group. This difference impacts their utility in cross-coupling reactions or as leaving groups .

Positional Isomers

1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene (CAS: 1138444-92-4) is a positional isomer of the target compound. Despite sharing the same molecular formula (C₉H₈ClF₃), the altered substituent positions (Cl at position 1 vs. 2) influence steric and electronic properties.

Functional Group Variants

2-Chloro-4-(difluoromethyl)-1-ethoxy-3-fluorobenzene (CAS: 2385426-30-0) replaces the difluoroethyl group with a difluoromethyl (-CHF₂) group and introduces an ethoxy (-OCH₂CH₃) substituent. The ethoxy group enhances polarity and hydrogen-bonding capacity, while the smaller CHF₂ group reduces steric bulk compared to CF₂CH₃. These differences could alter solubility and metabolic stability in drug design .

Data Tables of Comparative Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene 496918-94-6 C₉H₈ClF₃ 208.5 Cl (2), CF₂CH₃ (3), F (4), CH₃ (1) High-yield synthesis precursor , potential bioactivity
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 C₇H₅BrClF 238.5 (calc.) Br (2), Cl (3), F (4), CH₃ (1) Lower reactivity in substitutions
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene 1138444-92-4 C₉H₈ClF₃ 208.5 Cl (1), CF₂CH₃ (2), F (3), CH₃ (4) Steric hindrance impacts reactivity
2-Chloro-4-(difluoromethyl)-1-ethoxy-3-fluorobenzene 2385426-30-0 C₉H₈ClF₃O 224.6 Cl (2), CHF₂ (4), OCH₂CH₃ (1), F (3) Enhanced polarity for drug solubility

Biological Activity

2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene, a fluorinated aromatic compound, has garnered attention due to its unique chemical properties and potential biological activities. Fluorinated compounds are known for their enhanced metabolic stability and biological efficacy, making them valuable in pharmaceuticals and agrochemicals.

  • Molecular Formula : C9H8ClF3
  • Molecular Weight : 208.61 g/mol
  • CAS Number : 1138444-90-2

The compound features a chlorinated and difluorinated structure, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorinated groups enhance the compound's ability to modulate enzyme activity and influence metabolic pathways. The specific mechanisms may involve:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, potentially altering the compound's biological interactions.
  • Metabolic Stability : The presence of fluorine atoms increases resistance to metabolic degradation, allowing for prolonged activity within biological systems.

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors. For instance, analogs of fluorinated benzothiazoles have shown potent inhibition of mushroom tyrosinase, a key enzyme in melanin production. This suggests that similar mechanisms could be explored for this compound in other enzymatic pathways .

Case Studies and Research Findings

StudyFindings
Fluorinated Benzothiazoles Induced antiproliferative activity in sensitive cancer cells through metabolic activation.
Enzyme Inhibition Studies Demonstrated significant inhibition of mushroom tyrosinase by structurally similar fluorinated compounds.

Applications in Research

The unique properties of this compound make it a valuable tool in various research fields:

  • Pharmaceutical Development : Its stability and biological activity make it a candidate for drug development aimed at treating various diseases.
  • Chemical Biology : Used to study metabolic pathways and enzyme interactions due to its reactive functional groups.
  • Material Science : Potential applications in creating materials with specific properties due to its unique chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene
Reactant of Route 2
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2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene

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